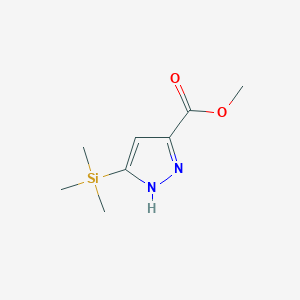

methyl 5-(trimethylsilyl)-1H-pyrazole-3-carboxylate

Übersicht

Beschreibung

Methyl 5-(trimethylsilyl)-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of the trimethylsilyl group at the 5-position and the ester group at the 3-position makes this compound unique and of interest in various chemical research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-(trimethylsilyl)-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of a hydrazine derivative with a β-keto ester in the presence of a trimethylsilylating agent. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistency and efficiency in production. The final product is usually purified through crystallization or chromatography techniques.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the trimethylsilyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products Formed:

Oxidation: Oxidized derivatives of the pyrazole ring.

Reduction: Reduced forms of the ester group.

Substitution: Substituted pyrazole derivatives with different functional groups replacing the trimethylsilyl group.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Methyl 5-(trimethylsilyl)-1H-pyrazole-3-carboxylate has been explored for various scientific applications:

Medicinal Chemistry

- Anticancer Activity: Research indicates that derivatives of this compound exhibit significant growth inhibition against various cancer cell lines, including A549 lung cancer cells. Studies suggest that structural modifications can enhance its anticancer efficacy.

- Anti-inflammatory Effects: The compound has shown potential in inhibiting inflammatory mediators in macrophages, suggesting its application in treating inflammatory diseases.

Biochemical Research

- Enzyme Interaction Studies: this compound interacts with cytochrome P450 enzymes, impacting drug metabolism. Understanding these interactions is crucial for predicting pharmacokinetics and drug-drug interactions.

- Cellular Signaling Modulation: The compound has been observed to influence signaling pathways such as MAPK/ERK, which are critical for cell proliferation and differentiation.

Agricultural Applications

- Pesticidal Properties: Preliminary studies suggest that pyrazole derivatives may possess insecticidal properties, making them candidates for developing new agrochemicals. The compound's ability to interact with biological systems effectively enhances its potential use in pest control.

Industrial Applications

This compound is also utilized in various industrial contexts:

Synthesis of Fine Chemicals

- It serves as a building block for synthesizing more complex heterocyclic compounds used in pharmaceuticals and agrochemicals. Its unique structure allows for diverse chemical transformations, making it valuable in synthetic organic chemistry .

Material Science

- The compound can be incorporated into polymer formulations or coatings due to its chemical stability and reactivity, potentially enhancing the performance characteristics of these materials.

Case Study 1: Anticancer Activity

A study by Wei et al. evaluated the anticancer properties of this compound derivatives against A549 lung cancer cells. Results indicated that certain modifications led to substantial growth inhibition and induced apoptosis, highlighting the compound's therapeutic potential in oncology.

Case Study 2: Anti-inflammatory Mechanism

In a model of inflammation, the compound was shown to inhibit the release of pro-inflammatory cytokines from macrophages. This suggests its potential application in treating diseases characterized by excessive inflammation, such as rheumatoid arthritis or inflammatory bowel disease.

Wirkmechanismus

The mechanism of action of methyl 5-(trimethylsilyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The trimethylsilyl group can act as a protecting group, allowing selective reactions to occur at other positions on the molecule. The ester group can undergo hydrolysis to form the corresponding carboxylic acid, which can further participate in various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Methyl 5-(trimethylsilyl)-1H-pyrazole-4-carboxylate: Similar structure but with the ester group at the 4-position.

Ethyl 5-(trimethylsilyl)-1H-pyrazole-3-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Methyl 5-(trimethylsilyl)-1H-imidazole-3-carboxylate: Similar structure but with an imidazole ring instead of a pyrazole ring.

Uniqueness: Methyl 5-(trimethylsilyl)-1H-pyrazole-3-carboxylate is unique due to the specific positioning of the trimethylsilyl and ester groups, which confer distinct chemical reactivity and potential biological activity. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.

Biologische Aktivität

Methyl 5-(trimethylsilyl)-1H-pyrazole-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and applications in various fields.

Synthesis and Characterization

The synthesis of this compound often involves the reaction of trimethylsilyl derivatives with pyrazole intermediates. The characterization typically employs techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm the structure and purity of the synthesized compound.

Antiviral Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant antiviral activity. For instance, related compounds have demonstrated efficacy against HIV-1, with effective concentrations (EC50) ranging from nanomolar to micromolar levels. The structure-activity relationship studies suggest that modifications at the C5 position of the pyrazole ring can enhance antiviral potency .

Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties. In vitro studies have shown that it possesses activity against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by various substituents on the pyrazole ring. Modifications such as changing the trimethylsilyl group to other alkyl or aryl groups have shown to alter the compound's potency significantly. For example, replacing the trimethylsilyl group with more polar substituents can enhance solubility and bioavailability, thereby improving pharmacological effects .

| Modification | Biological Activity | Remarks |

|---|---|---|

| Trimethylsilyl group | Moderate antiviral activity | Optimal for initial activity |

| Alkyl substitution | Increased potency | Enhances solubility |

| Aryl substitution | Significant antimicrobial effect | Potential for broader spectrum |

Study 1: Antiviral Efficacy

In a controlled study evaluating the antiviral efficacy of this compound against HIV-1, the compound exhibited an EC50 value of approximately 0.027 μmol/L. This suggests that structural modifications at the C5 position can yield compounds with enhanced activity against viral targets .

Study 2: Antimicrobial Assessment

Another study focused on the antimicrobial properties revealed that this compound effectively inhibited growth in multiple bacterial strains, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) was determined to be around 15 μg/mL, indicating promising potential as an antimicrobial agent .

Eigenschaften

IUPAC Name |

methyl 5-trimethylsilyl-1H-pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2Si/c1-12-8(11)6-5-7(10-9-6)13(2,3)4/h5H,1-4H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYQSBWRFQHDWHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NNC(=C1)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.